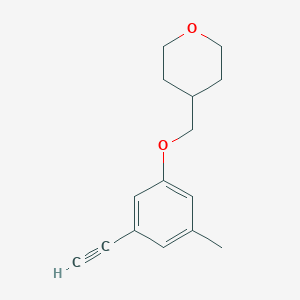
4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound with a complex structure that includes an ethynyl group, a methylphenoxy group, and a tetrahydro-2H-pyran ring
Vorbereitungsmethoden
The synthesis of 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-ethynyl-5-methylphenol with an appropriate alkylating agent to introduce the tetrahydro-2H-pyran moiety. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under hydrogenation conditions to yield saturated derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C) with hydrogen gas, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the phenoxy and tetrahydro-2H-pyran moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydro-2H-pyran include:
4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran: Lacks the methyl group on the phenoxy ring.
4-((3-Methylphenoxy)methyl)tetrahydro-2H-pyran: Lacks the ethynyl group.
4-((3-Ethynyl-5-methylphenoxy)methyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydro-2H-pyran ring.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
4-[(3-ethynyl-5-methylphenoxy)methyl]oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-3-13-8-12(2)9-15(10-13)17-11-14-4-6-16-7-5-14/h1,8-10,14H,4-7,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVSPCJJMCZCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CCOCC2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














